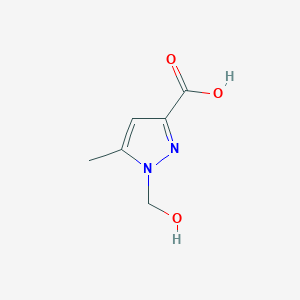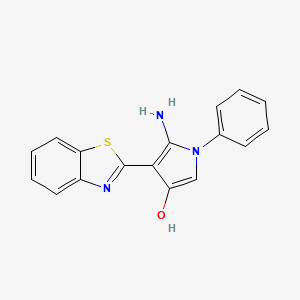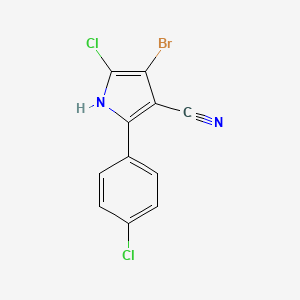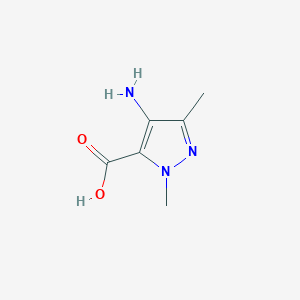![molecular formula C10H8N2O3 B12871379 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is a heterocyclic compound that contains both an oxazole ring and an acrylic acid moietyThe molecular formula of this compound is C10H8N2O3, and it has a molecular weight of 204.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts . The reaction typically takes place at room temperature and achieves total conversion within 6 hours .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid: This compound has a similar structure but differs in the position of the amino group.
2-Aminobenzoxazole derivatives: These compounds share the benzoxazole core but have different substituents.
Uniqueness
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
(E)-3-(2-amino-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H2,11,12)(H,13,14)/b5-4+ |
Clé InChI |
SQPOKXCRVVNCHU-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)N=C(O2)N)/C=C/C(=O)O |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)N)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)


![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)






